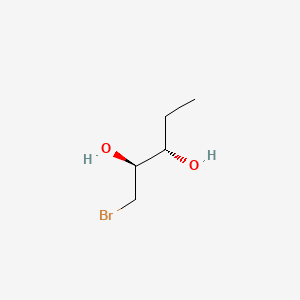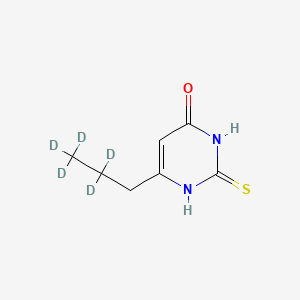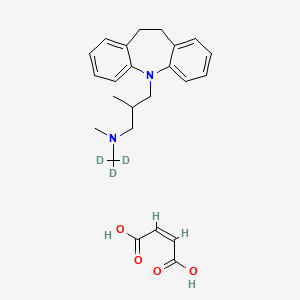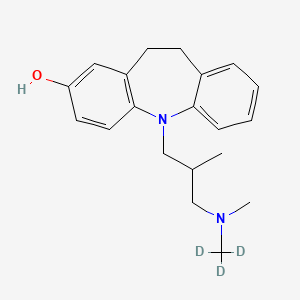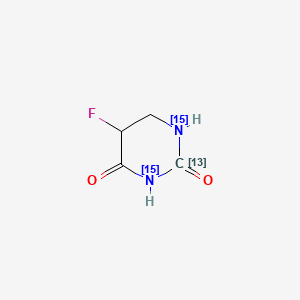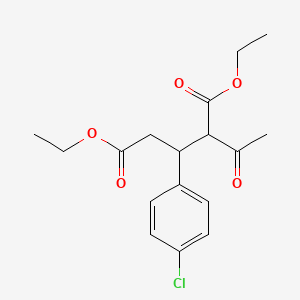
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is a chemical compound with the molecular formula C17H21ClO5 and a molecular weight of 340.80 . It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics . This compound is characterized by its solid physical state and its solubility in chloroform and hot ethanol .
Preparation Methods
The synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves several steps. One common method includes the reaction of diethyl glutarate with 4-chlorobenzaldehyde in the presence of a base, followed by acetylation . The reaction conditions typically involve the use of solvents like chloroform and ethanol, and the process is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate can be compared with other similar compounds, such as diethyl glutarate and diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity . This uniqueness makes it particularly valuable in certain research applications .
Properties
IUPAC Name |
diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675839 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-96-6 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
